molecular formula C11H15NO B1598926 Cyclopropyl-(3-methoxyphenyl)methanamine CAS No. 535925-81-6

Cyclopropyl-(3-methoxyphenyl)methanamine

Cat. No.: B1598926
CAS No.: 535925-81-6
M. Wt: 177.24 g/mol
InChI Key: ILNBYLMWHBLDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-(3-methoxyphenyl)methanamine is a secondary amine featuring a cyclopropyl ring attached to a 3-methoxyphenyl group. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. The compound is notable for its structural rigidity due to the cyclopropane ring, which influences its electronic properties and biological interactions.

Properties

CAS No.

535925-81-6

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

cyclopropyl-(3-methoxyphenyl)methanamine

InChI

InChI=1S/C11H15NO/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8,11H,5-6,12H2,1H3

InChI Key

ILNBYLMWHBLDTE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(C2CC2)N

Canonical SMILES

COC1=CC=CC(=C1)C(C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-(3-methoxyphenyl)methanamine typically involves the reaction of cyclopropanecarbonitrile with appropriate reagents under controlled conditions. One method involves adding cyclopropanecarbonitrile, nickel dichloride, and tetrahydrofuran into a reaction vessel, followed by the addition of sodium borohydride under nitrogen protection. The reaction is maintained at a temperature of 20-45°C for 10-18 hours . After the reaction, the mixture is cooled, and the product is extracted and purified.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Cyclopropyl-(3-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of cyclopropyl-(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Substitution Patterns on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter biological activity and chemical reactivity:

Compound Name Substituent Position/Type Key Differences from Target Compound Biological Activity Insights
Cyclopropyl-(4-methoxyphenyl)methanamine 4-methoxy (para) Increased steric hindrance at para position Reduced receptor binding affinity compared to 3-methoxy isomer due to altered spatial orientation
Cyclopropyl-(3-chlorophenyl)methanamine 3-chloro Electron-withdrawing Cl vs. electron-donating OCH₃ Higher lipophilicity; potential for enhanced blood-brain barrier penetration but lower metabolic stability
Cyclopropyl-(3-(trifluoromethyl)phenyl)methanamine 3-CF₃ Strong electron-withdrawing CF₃ group Enhanced receptor binding affinity in some kinase targets but increased risk of off-target interactions

Key Insight : The 3-methoxy group in the target compound balances electronic effects (moderate electron donation) and steric accessibility, optimizing interactions with biological targets like serotonin receptors .

Cycloalkane Ring Modifications

The size and strain of the cycloalkane ring influence conformational stability and pharmacological profiles:

Compound Name Cycloalkane Structure Key Differences from Target Compound Biological Activity Insights
Cyclobutyl-(3-methoxyphenyl)methanamine Cyclobutane Larger ring size reduces ring strain Lower metabolic stability; increased flexibility may reduce target specificity
Cyclopentyl-(3-methoxyphenyl)methanamine Cyclopentane Even lower ring strain and higher flexibility Reduced potency in enzyme inhibition assays compared to cyclopropyl analogs
(2-Cyclopropylphenyl)methanamine Cyclopropyl adjacent to phenyl Different attachment position (ortho vs. meta) Altered steric effects; potential for unique binding modes in receptor pockets

Key Insight : The cyclopropane ring in the target compound provides optimal strain energy, enhancing binding to rigid enzyme active sites while maintaining metabolic stability .

Stereochemical Variations

Stereochemistry critically impacts biological activity:

Compound Name Stereochemistry Key Differences from Target Compound Biological Activity Insights
(S)-Cyclopropyl-(2-methoxyphenyl)methanamine S-configuration Methoxy at 2-position (ortho) Reduced similarity (0.87) in receptor binding compared to 3-methoxy target
(R)-Cyclopropyl-(3-methoxyphenyl)methanamine R-configuration Opposite enantiomer 0.96 similarity index; potential for divergent pharmacokinetics (e.g., slower clearance)
(S)-Cyclopropyl-(3,5-dichlorophenyl)methanamine S-configuration Dichloro substitution Enhanced cytotoxicity but higher risk of off-target effects

Key Insight : The target compound’s stereochemistry and substitution pattern (3-methoxy, cyclopropyl) synergize to achieve higher specificity in neurotransmitter reuptake inhibition compared to analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.